molecular formula C13H23NO3 B1278166 Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 240401-28-9

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B1278166
M. Wt: 241.33 g/mol
InChI Key: QTKGBUXGQNHIIM-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two or more rings that share a single atom. The compound is not directly described in the provided papers, but related compounds with similar spirocyclic frameworks are discussed, indicating the relevance of this class of compounds in synthetic chemistry and potential biological applications.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported with efficient and scalable routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two different synthetic routes, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Additionally, an efficient scalable route was developed for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, starting from commercially available chiral lactone and involving an epimerization/hydrolysis step to avoid tedious purification .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds often includes multiple rings and functional groups that can influence their physical and chemical properties. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate exhibits mirror symmetry with a chair conformation for the hexahydropyrimidine ring and equatorial benzyl substituents . This indicates that the spirocyclic compounds can have complex and well-defined three-dimensional structures, which are important for their potential interactions with biological targets.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, which allow for further derivatization and exploration of chemical space. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products, showcasing the reactivity of the active methylene group in such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structures. The crystal structures of two enantiomers of a spirocyclic compound were determined by X-ray diffraction, revealing that both enantiomers crystallize isostructurally and are stabilized by C-H...O hydrogen bonds, forming chains along specific directions . This suggests that the spirocyclic compounds can have distinct solid-state properties, which could be relevant for their application in material science or pharmaceuticals.

Scientific Research Applications

Synthetic Chemistry

  • Synthesis of Derivatives : Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. This synthesis provides a basis for developing novel compounds with potential biological activities, offering a convenient entry point into new chemical spaces (Meyers et al., 2009).

  • Development of Novel Heterocyclic Compounds : Moskalenko and Boev (2012) reported the synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and its reaction with N,N-dimethylformamide dimethyl acetal. This reaction is a step towards preparing other biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Analytical and Structural Chemistry

  • Assignment of Absolute Configuration : Jakubowska et al. (2013) conducted a study using NMR spectroscopy to assign the absolute configurations of related compounds. This study highlights the utility of analytical techniques in determining the structural aspects of similar spirocyclic compounds (Jakubowska et al., 2013).

Medicinal Chemistry

  • Synthesis of Bioactive Compounds : Brock et al. (2012) explored the ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates, leading to the synthesis of (+)-pseudococaine hydrochloride. This research demonstrates the potential for synthesizing complex bioactive molecules using derivatives of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (Brock et al., 2012).

Pharmaceutical Applications

  • Preparation of N-Boc-amino Acids : Rao et al. (2017) described the use of a related compound, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate, for preparing N-Boc-amino acids. This shows the application in protecting amino acids, a crucial step in peptide synthesis (Rao et al., 2017).

Safety And Hazards

The safety information for “Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” indicates that it may cause skin irritation (H315), eye irritation (H319), respiratory irritation (H335), and may be harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(15)9-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKGBUXGQNHIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431487
Record name Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

CAS RN

240401-28-9
Record name Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

300 ml ethanol was ice-cooled, and 6.13 g of sodium borohydride was dissolved therein. 100 ml solution of 38.9 g of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in ethanol was added dropwise thereinto over 25 min. The reaction solution was treated with saturated aqueous ammonium chloride and evaporated. The resulting residue was partitioned into ethyl acetate and water, and the ethyl acetate layer was washed with brine and dried over magnesium sulfate. After filtration, the solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give 36.6 g of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Quantity
6.13 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
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reactant
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38.9 g
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
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300 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (600 mg, 2.5 mmol, 1.0 equiv) in MeOH (6.0 mL) was added sodium borohydride (190 mg, 5.0 mmol, 2.0 equiv) in portions at 0° C. under nitrogen. The mixture was stirred at room temperature for 2.0 hrs. The solution was concentrated by evaporator to give the white solid. Saturated NaHCO3 solution (40 mL) was added. The aqueous phase was extracted with DCM (4×30 mL). The combined organic phase was dried over anhydrous Na2SO4, concentrated to give the crude which was purified by CombiFlash (24 g silica gel column, EtOAc/Hexane=0-60%) to afford 334 mg (yield 57%) of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate as a white solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DG Brown, PR Bernstein, A Griffin… - Journal of Medicinal …, 2014 - ACS Publications
A new series of potent and selective histamine-3 receptor (H 3 R) antagonists was identified on the basis of an azaspiro[2.5]octane carboxamide scaffold. Many scaffold modifications …
Number of citations: 28 pubs.acs.org

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